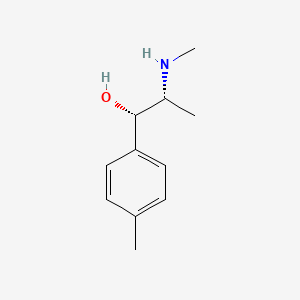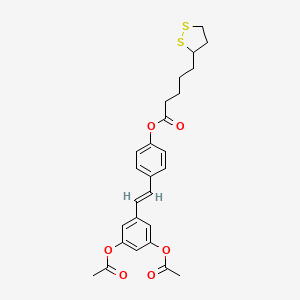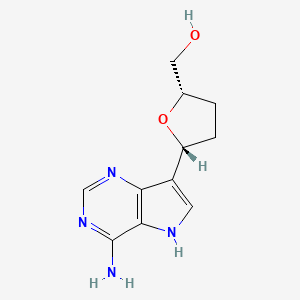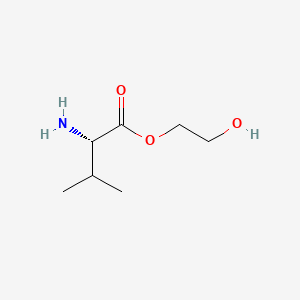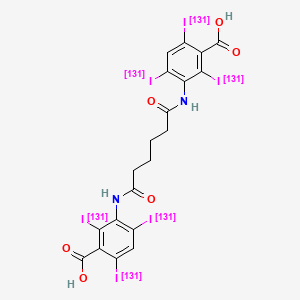
Iodipamide I-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodipamide I-131 is a radiographic contrast agent used primarily in medical imaging. It is a water-soluble compound that contains iodine, which helps to enhance the visibility of internal structures during imaging procedures. This compound is particularly useful in cholangiography and cholecystography, where it helps visualize the bile ducts and gallbladder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodipamide I-131 involves the iodination of organic compoundsThe reaction conditions often require the presence of oxidizing agents to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure it meets the required standards for medical use. The production facilities must adhere to strict regulatory guidelines to handle radioactive materials safely .
Analyse Chemischer Reaktionen
Types of Reactions
Iodipamide I-131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iodinated quinones, while reduction reactions may yield iodinated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Iodipamide I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in the study of biological processes by acting as a radiolabeled marker.
Medicine: Primarily used in diagnostic imaging to visualize internal organs and structures.
Industry: Utilized in various industrial applications where radiographic imaging is required
Wirkmechanismus
The mechanism of action of Iodipamide I-131 involves its ability to block X-rays as they pass through the body. The iodine atoms in the compound absorb the X-rays, creating a contrast that allows for the visualization of internal structures. The compound is primarily excreted through the hepato-biliary system, concentrating in the bile and allowing for detailed imaging of the gallbladder and bile ducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodide I-131: Another radiographic agent used for thyroid imaging and treatment.
Iodipamide: A non-radioactive version used in similar imaging applications.
Iodine-123: Used in nuclear imaging due to its lower radiation dose compared to Iodine-131
Uniqueness
Iodipamide I-131 is unique due to its specific application in cholangiography and cholecystography. Its ability to provide detailed imaging of the bile ducts and gallbladder makes it particularly valuable in diagnosing and monitoring conditions related to these structures .
Eigenschaften
CAS-Nummer |
114096-65-0 |
|---|---|
Molekularformel |
C20H14I6N2O6 |
Molekulargewicht |
1163.8 g/mol |
IUPAC-Name |
3-[[6-[3-carboxy-2,4,6-tris(131I)(iodanyl)anilino]-6-oxohexanoyl]amino]-2,4,6-tris(131I)(iodanyl)benzoic acid |
InChI |
InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/i21+4,22+4,23+4,24+4,25+4,26+4 |
InChI-Schlüssel |
FFINMCNLQNTKLU-XSNBVHRZSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1[131I])NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2[131I])C(=O)O)[131I])[131I])[131I])C(=O)O)[131I] |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
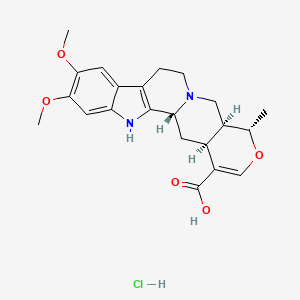
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
